N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine
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Overview
Description
N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that features a furan ring, an imidazo[1,2-b]pyridazine core, and an iodine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodine substituent: This is often done via electrophilic iodination using reagents such as iodine or N-iodosuccinimide.
Attachment of the furan-2-ylmethyl group: This step involves the alkylation of the imidazo[1,2-b]pyridazine core with a furan-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon.
Substitution: The iodine substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine.
Substitution: N-(furan-2-ylmethyl)-3-substituted imidazo[1,2-b]pyridazin-6-amine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The iodine substituent may play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine: Shares the furan-2-ylmethyl group but has a different core structure.
N-(furan-2-ylmethyl)-2-aminopyridine: Similar in having a furan-2-ylmethyl group but with a pyridine core.
N-(furan-2-ylmethyl)-1H-imidazole-4-carboxamide: Contains the furan-2-ylmethyl group and an imidazole core.
Uniqueness
N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine is unique due to the presence of the iodine substituent, which can significantly influence its chemical reactivity and biological activity. The combination of the furan ring and the imidazo[1,2-b]pyridazine core also contributes to its distinct properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN4O/c12-9-7-14-11-4-3-10(15-16(9)11)13-6-8-2-1-5-17-8/h1-5,7H,6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVUEYHVOLHZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NN3C(=NC=C3I)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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